(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid
Description
The compound (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid is a synthetic cinnamic acid derivative featuring a sulfonamide-linked azepane ring at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₂₀H₂₅NO₅S, with a calculated molecular weight of 403.48 g/mol.
Properties
IUPAC Name |
(E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-22-14-8-6-13(7-9-16(18)19)12-15(14)23(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXOJIYEJYIED-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of oncology and neurobiology. This compound is characterized by its unique structural features, including an azepan ring and a methoxyphenyl group, which contribute to its pharmacological properties.
- Molecular Formula : C₁₆H₂₁N₁O₅S
- Molecular Weight : 339.41 g/mol
- Purity : Typically 95% .
Research indicates that compounds with similar structures demonstrate various mechanisms of action, including:
- Cytotoxicity : The compound has shown potential in inhibiting the proliferation of cancer cells. It is hypothesized to induce apoptosis in tumor cells through various pathways, including the modulation of cell cycle progression and the activation of caspases .
- Enzyme Inhibition : Some derivatives related to this compound have been studied for their ability to inhibit enzymes such as alpha-glucosidase and butyrylcholinesterase, which are relevant in metabolic disorders and neurodegenerative diseases .
Cytotoxic Effects
A study evaluating the cytotoxic potential of azepano derivatives highlighted that compounds with similar structures exhibited selective cytotoxicity against various human cancer cell lines. For instance, derivatives demonstrated GI50 values ranging from 5.16 to 9.56 µM against leukemia and colon cancer cell lines, indicating a promising selectivity profile for further development .
| Cell Line | GI50 (µM) | Selectivity Index |
|---|---|---|
| K-562 (Leukemia) | 5.16 | 9.56 |
| HT29 (Colon) | 9.56 | 14.89 |
| OVCAR-4 (Ovarian) | 7.45 | 8.32 |
Neuroprotective Properties
The azepan ring structure has been linked to neuroprotective effects in preliminary studies, suggesting that it may play a role in modulating neurotransmitter levels or protecting neuronal cells from oxidative stress . The potential for these compounds to serve as therapeutic agents in neurodegenerative conditions is an area ripe for future research.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A series of azepano derivatives were evaluated for their cytotoxic effects using the sulforhodamine B assay across multiple human tumor cell lines including A375 (melanoma), MCF-7 (breast carcinoma), and A2780 (ovarian carcinoma). The results indicated that certain modifications to the azepano structure significantly enhanced cytotoxicity while maintaining selectivity towards malignant cells .
- Mechanistic Insights :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Sulfonamide Substituents: The azepane-sulfonyl group in the target compound increases steric bulk compared to ethyl- or dimethyl-sulfonamide analogs . This may enhance binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility. Ethylsulfamoyl (C₁₂H₁₅NO₅S) and dimethylsulfamoyl (C₁₂H₁₅NO₅S) analogs have lower molecular weights (~290–285 g/mol), suggesting better bioavailability than the target compound (403.48 g/mol) .
Methoxy vs. Hydroxy Groups: The 4-methoxy group in the target compound contrasts with the 3-hydroxy-4-methoxy substitution in (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid .
Heterocyclic Modifications: Compounds like (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid replace the phenyl ring with a furan moiety, drastically altering electronic properties and ring planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
